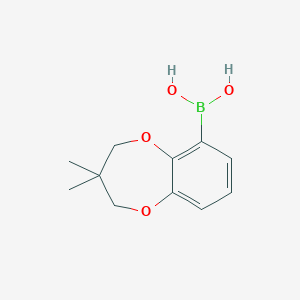

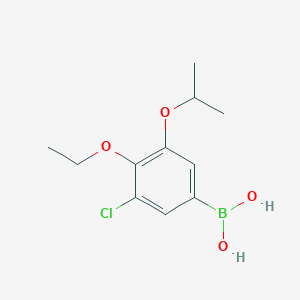

Ethyl 2-(2,3-dimethoxyphenyl)acetate

概要

説明

Synthesis Analysis

Ethyl acetate can be synthesized through the esterification of ethanol and acetic acid . This reaction is catalyzed by an acid such as sulfuric acid . The equilibrium of the reaction can be shifted to the right by the removal of water .Molecular Structure Analysis

The molecular structure of a compound can be determined through various spectroscopic techniques such as NMR and mass spectrometry . For instance, a depside derivative was confirmed by 1H NMR, 13C NMR, ESI mass spectra, elemental analyses, and X-ray single crystal diffraction study .Chemical Reactions Analysis

The chemical reactions involving ethyl acetate are typically those of esters and include hydrolysis, transesterification, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

Ethyl acetate is a moderately polar solvent that has the advantages of being volatile, relatively non-toxic, and non-hygroscopic . It is a weak hydrogen bond acceptor, and is not a donor due to the lack of an acidic proton . Ethyl acetate can dissolve up to 3% water and has a solubility of 8% in water at room temperature .科学的研究の応用

Synthetic Chemistry Applications :

- Gentles et al. (1991) reported the use of Ethyl 3,4-dimethoxyphenyl(phenyl)acetate in the synthesis of bridged 3-benzazepine derivatives, which are conformationally restricted dopamine analogues. This compound was a key intermediate in the synthesis of complex benzazepine structures (Gentles et al., 1991).

- Horning et al. (2003) described Ethyl α-acetyl-β-(2,3-dimethoxyphenyl)propionate as an intermediate in organic synthesis, emphasizing its role in carbonyl-active methylene condensations and reduction reactions (Horning et al., 2003).

Biochemical Research :

- Adelakun et al. (2012) investigated the enzymatic modification of 2,6-dimethoxyphenol for the synthesis of dimers with high antioxidant capacity. This research highlights the potential of Ethyl 2-(2,3-dimethoxyphenyl)acetate derivatives in creating bioactive compounds with enhanced antioxidant properties (Adelakun et al., 2012).

Materials Science and Engineering :

- Lgaz et al. (2017) studied the effect of chalcone derivatives, including Ethyl 2-(4-(3-(2,5-dimethoxyphenyl)acryloyl)phenoxy)acetate, on mild steel corrosion inhibition in hydrochloric acid solution. This research demonstrates the potential application of Ethyl 2-(2,3-dimethoxyphenyl)acetate derivatives in materials engineering, particularly in corrosion protection (Lgaz et al., 2017).

Pharmaceutical and Medical Applications :

- Boztaş et al. (2019) synthesized bromophenol derivatives with a cyclopropyl moiety, including Trans-(1R*,2R*,3R*)-Ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate. These derivatives showed inhibitory effects on certain enzymes, indicating potential applications in pharmaceutical research (Boztaş et al., 2019).

作用機序

The mechanism of action of a chemical compound depends on its chemical structure and the biological system with which it interacts. For instance, several depsides (compounds comprised of two or more aromatic rings bound by a phenolic oxygen-ester linkage) exhibit antiproliferative, antibacterial, analgesic, antipyretic, anticancer, anti HIV-1 integrase, and antiviral properties .

Safety and Hazards

特性

IUPAC Name |

ethyl 2-(2,3-dimethoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-4-16-11(13)8-9-6-5-7-10(14-2)12(9)15-3/h5-7H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFJYXWOBNSDMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C(=CC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950143 | |

| Record name | Ethyl (2,3-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,3-dimethoxyphenyl)acetate | |

CAS RN |

27466-91-7 | |

| Record name | NSC78828 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2,3-dimethoxyphenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

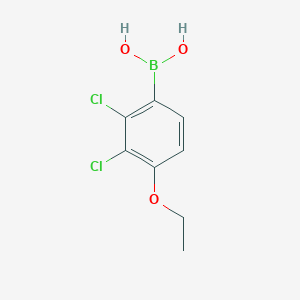

![[2-Chloro-5-(pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B3060275.png)

![[4-Chloro-2-methyl-5-(pyridin-3-ylmethoxy)phenyl]boronic acid](/img/structure/B3060277.png)

![4-[(3-Fluorophenyl)(hydroxy)methyl]phenylboronic acid](/img/structure/B3060286.png)